TβR-I/ALK5 vs p38 MAP Kinase Selectivity Is Scaffold- and Substituent-Dependent
Derivatives built on the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole (DPP) scaffold demonstrate quantifiable selectivity for the therapeutic target TβR-I (ALK5) over the anti-target p38 MAP kinase, and this selectivity ratio is tunable by choice of substituent on the DPP core. A phenyl-substituted DPP derivative (CHEMBL333798 / BDBM50148667) exhibited an IC₅₀ of 877 nM for TβR-I versus 20,000 nM for p38 MAPK, yielding a 22.8-fold selectivity window [1][2]. In the same study series, quinoline-4-yl-substituted DPP derivatives showed reduced selectivity against p38 MAPK compared to phenyl-substituted analogs, demonstrating that the DPP scaffold itself provides the geometry for differential kinase engagement but the selectivity magnitude is substituent-controlled [2]. This contrasts with simple pyrazole-based TβR-I inhibitors (without the fused dihydropyrrole ring), which display generally lower selectivity ratios in the 2–5 fold range [2].
| Evidence Dimension | Kinase selectivity ratio: TβR-I (ALK5) IC₅₀ vs p38 MAPK IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ (TβR-I) = 877 nM; IC₅₀ (p38 MAPK) = 20,000 nM; Selectivity ratio = 22.8-fold |
| Comparator Or Baseline | Simple pyrazole-based TβR-I inhibitors: selectivity ratio typically 2–5 fold for RH/IN or TβR-I/p38 MAPK |
| Quantified Difference | 4.6- to 11.4-fold improvement in selectivity ratio for DPP scaffold derivatives vs simple pyrazoles |
| Conditions | In vitro enzyme inhibition assay; recombinant human TβR-I (ALK5) kinase domain and human p38 MAP kinase (MAPK14); IC₅₀ determined by ATP-competitive inhibition format |
Why This Matters
A 22.8-fold selectivity window for TβR-I over p38 MAPK is pharmacologically meaningful because p38 MAPK inhibition is associated with off-target toxicity in TGF-β pathway targeting, and a scaffold that delivers this selectivity baseline enables medicinal chemistry programs to optimize potency without sacrificing safety margins.
- [1] BindingDB Entry BDBM50148667 (CHEMBL333798): 3-(4-Fluoro-phenyl)-2-(6-trifluoromethyl-pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole. IC₅₀ data for TGF-beta receptor type-1 (877 nM) and Mitogen-activated protein kinase 14/p38 (20,000 nM). http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50148667 (accessed 2026-04-29). View Source
- [2] Sawyer, J. S.; Beight, D. W.; Britt, K. S.; Anderson, B. D.; Campbell, R. M.; et al. Synthesis and Activity of New Aryl- and Heteroaryl-Substituted 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole Inhibitors of the Transforming Growth Factor-β Type I Receptor Kinase Domain. Bioorg. Med. Chem. Lett. 2004, 14 (13), 3581–3584. DOI: 10.1016/j.bmcl.2004.04.007. View Source
